N-(4-{5-[methyl(phenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(4-{5-[methyl(phenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-1-benzofuran-2-carboxamide is a synthetic compound characterized by its complex chemical structure. This compound is noteworthy due to its unique interactions within various chemical and biological environments, rendering it significant in both academic and industrial research.
Mechanism of Action
Target of Action
The primary targets of the compound F5259-0074 are currently unknown. The compound contains a thiadiazole ring, which is known to be associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Compounds containing a thiadiazole ring are known to interact with various cellular targets, leading to a wide range of biological effects . The compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing cell growth, inflammation, and immune response.
Biochemical Pathways
Given the broad biological activities associated with thiadiazole derivatives, it is likely that multiple pathways could be affected . These could include pathways related to cell growth, inflammation, and immune response.
Result of Action
Given the broad range of biological activities associated with thiadiazole derivatives, the compound could potentially influence a variety of cellular processes, including cell growth, inflammation, and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{5-[methyl(phenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The synthesis begins with the preparation of the core components: the 1,3,4-thiadiazole ring and the benzofuran-2-carboxamide group. These components are often synthesized separately through a series of reactions, including cyclization and amide coupling.
Industrial Production Methods: On an industrial scale, the production of this compound may involve automated processes to ensure consistency and efficiency. High-pressure liquid chromatography (HPLC) and other purification techniques are often employed to achieve a high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo several types of chemical reactions:
Oxidation: It can be oxidized by agents like hydrogen peroxide or potassium permanganate, potentially forming various oxidation products.
Reduction: Reduction reactions may be induced using reagents like lithium aluminium hydride or sodium borohydride, leading to different reduced forms.
Common Reagents and Conditions: Reagents such as dimethylformamide (DMF) for amide coupling, and chloroform for solvent extraction, are commonly used. Conditions often involve controlled temperatures ranging from room temperature to high thermal conditions, depending on the specific reaction requirements.
Major Products Formed: The primary products of these reactions vary, with potential formations including oxidized, reduced, or substituted derivatives of the original compound. These products often exhibit distinct chemical and biological properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used to study complex reaction mechanisms, providing insights into the behavior of similar organic molecules.
Biology: It has applications in biological research, particularly in studying its effects on cellular processes and its potential as a biochemical tool for probing biological pathways.
Medicine: In medicinal research, this compound is explored for its potential therapeutic properties, including its interactions with biological targets such as enzymes and receptors.
Industry: Industrially, it finds use in the development of new materials, particularly in the creation of advanced polymers and nanomaterials, due to its unique chemical properties.
Comparison with Similar Compounds
N-(4-{5-[(4-nitrophenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-1-benzofuran-2-carboxamide
N-(4-{5-[methyl(3-nitrophenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-1-benzofuran-2-carboxamide
Uniqueness: Compared to these similar compounds, N-(4-{5-[methyl(phenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-1-benzofuran-2-carboxamide distinguishes itself through its specific functional groups that impart unique chemical reactivity and biological activity. These properties make it particularly valuable in specialized research areas.
Properties
IUPAC Name |
N-[4-[5-(N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2S/c1-28(19-8-3-2-4-9-19)24-27-26-23(31-24)16-11-13-18(14-12-16)25-22(29)21-15-17-7-5-6-10-20(17)30-21/h2-15H,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYFKQBZKBKBNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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